molecular formula C10H17NO5 B1438387 1-Boc-(3-carboxymethoxy)azetidine CAS No. 889952-83-4

1-Boc-(3-carboxymethoxy)azetidine

Cat. No. B1438387
CAS RN: 889952-83-4
M. Wt: 231.25 g/mol
InChI Key: ASFSRFQPUZSIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Boc-(3-carboxymethoxy)azetidine” is a chemical compound used in organic synthesis . It is also known as “1-Boc-3-azetidinone” and "2-Methyl-2-propanyl 3-oxo-1-azetidinecarboxylate" .


Synthesis Analysis

This compound is used as a building block in the synthesis of azaspiro [3.4]octanes . It can be readily functionalized via enolization at the 3-position in the presence of LDA .


Molecular Structure Analysis

The molecular formula of “1-Boc-(3-carboxymethoxy)azetidine” is C10H17NO5 . The average mass is 231.24568 Da .


Chemical Reactions Analysis

The reactivity of azetidines, which “1-Boc-(3-carboxymethoxy)azetidine” is a type of, is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Development of Synthetic Methodologies

Research has demonstrated the utility of 1-Boc-(3-carboxymethoxy)azetidine derivatives in the development of synthetic methodologies for azetidines. For instance, the use of flow technology has been explored for the synthesis of 2-substituted azetines and 3-substituted azetidines, utilizing a common synthetic precursor (Colella et al., 2021). This approach addresses sustainability concerns by enabling the handling of lithiated intermediates at higher temperatures compared to batch processing.

Applications in Medicinal Chemistry

1-Boc-(3-carboxymethoxy)azetidine and its derivatives have been explored for their potential in medicinal chemistry. Studies have focused on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings through aza-Michael addition, showcasing the compound's versatility as a precursor (Gudelis et al., 2023). These derivatives could serve as building blocks for pharmaceuticals, highlighting the importance of such compounds in drug development.

Role in Peptidomimetics

The synthesis of azetidine-based peptidomimetics represents another application of 1-Boc-(3-carboxymethoxy)azetidine derivatives. The unexpected reactivity profile of α-lithiated N-Boc-azetidines has led to the discovery of regioselective functionalization and self-condensation processes, yielding novel azetidine-based peptidomimetics (Parisi et al., 2015). These findings open up avenues for the development of constrained peptidomimetics with potential therapeutic applications.

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “1-Boc-(3-carboxymethoxy)azetidine” is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling similar chemicals .

Future Directions

Azetidines, including “1-Boc-(3-carboxymethoxy)azetidine”, have attracted major attention in organic synthesis . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthesis, reactivity, and applications .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-7(5-11)15-6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFSRFQPUZSIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654373
Record name {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889952-83-4
Record name {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous DMF (5 mL) was added slowly to a stirred mixture of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester (350 mg, 2.0 mmol) and NaH (121 mg of a 60% dispersion in mineral oil, 3.0 mmol) at 0° C. After 15 min, ICH2CO2Na (630 mg, 3.0 mmol) was added, then stirring was continued at 20° C. for 65 h. The solvent was removed in vacuo, then the residue was partitioned between H2O (15 mL) and EtOAc (10 mL). The organic phase was extracted with saturated aqueous Na2CO3 (2×10 mL), then the combined aqueous extracts were acidified to pH 2 with 2 M HCl, before being extracted with EtOAc (2×50 mL). The EtOAc extracts were washed with brine, before being dried (MgSO4). Filtration, solvent evaporation, and column chromatography (IH-EtOAc, 1:1) furnished the title compound. δH (CDCl3): 1.45 (s, 9H), 3.90-4.00 (m, 2H), 4.10-4.19 (m, 4H), 4.36-4.42 (m, 1H), 10.10-10.30 (br s, 1H).
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-(3-carboxymethoxy)azetidine
Reactant of Route 2
Reactant of Route 2
1-Boc-(3-carboxymethoxy)azetidine
Reactant of Route 3
Reactant of Route 3
1-Boc-(3-carboxymethoxy)azetidine
Reactant of Route 4
Reactant of Route 4
1-Boc-(3-carboxymethoxy)azetidine
Reactant of Route 5
Reactant of Route 5
1-Boc-(3-carboxymethoxy)azetidine
Reactant of Route 6
Reactant of Route 6
1-Boc-(3-carboxymethoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.